2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone
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Overview
Description
2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is an organic compound that features a bromine atom, a trifluoroethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 6-(2,2,2-trifluoroethoxy)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone
- 2-Bromo-1-(pyridin-3-yl)ethanone
Uniqueness
2-Bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of molecules with specific chemical and biological activities .
Properties
Molecular Formula |
C9H7BrF3NO2 |
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Molecular Weight |
298.06 g/mol |
IUPAC Name |
2-bromo-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H7BrF3NO2/c10-3-7(15)6-1-2-8(14-4-6)16-5-9(11,12)13/h1-2,4H,3,5H2 |
InChI Key |
CWRNMULTZDYUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)OCC(F)(F)F |
Origin of Product |
United States |
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